molecular formula C10H8K2O8S2 B7949893 DipotassiuM 2-Naphthol-6,8-disulfonate Hydrate

DipotassiuM 2-Naphthol-6,8-disulfonate Hydrate

Cat. No.: B7949893
M. Wt: 398.5 g/mol
InChI Key: HJGBPVYSHHVHNU-UHFFFAOYSA-L
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Description

Dipotassium 2-Naphthol-6,8-disulfonate Hydrate (CAS: 842-18-2) is a potassium salt derived from 2-naphthol-6,8-disulfonic acid. Its molecular formula is C₁₀H₆K₂O₇S₂·xH₂O, with a molecular weight of 380.47 g/mol (anhydrous basis). This compound is a crystalline powder, often appearing as a moist paste or grayish-white solid, and is highly water-soluble with fluorescence properties in solution .

Properties

IUPAC Name

dipotassium;7-hydroxynaphthalene-1,3-disulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O7S2.2K.H2O/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGBPVYSHHVHNU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8K2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Dipotassium 2-naphthol-6,8-disulfonate hydrate is widely used in scientific research due to its unique properties:

  • Chemistry: It is used as a reagent in organic synthesis and as a pH indicator in analytical chemistry.

  • Biology: The compound is used in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which dipotassium 2-naphthol-6,8-disulfonate hydrate exerts its effects depends on its specific application. For example, in enzyme studies, it may act as a substrate or inhibitor, interacting with specific enzyme active sites. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Monopotassium 2-Naphthol-6,8-disulfonate

  • CAS No.: 13846-08-7
  • Molecular Formula: C₁₀H₇KO₇S₂ (monopotassium salt)
  • Key Differences :
    • Ionic Composition : Contains one potassium ion instead of two, leading to reduced solubility in water compared to the dipotassium form.
    • Applications : Less commonly used industrially; primarily serves as a precursor in specialized organic reactions .

Disodium 3-Hydroxynaphthalene-2,7-disulfonate

  • CAS No.: Not explicitly provided (referred to as "Disodium 3-hydroxynaphthalene-2,7-disulfonate" in ).
  • Molecular Formula : C₁₀H₆Na₂O₇S₂
  • Key Differences :
    • Counterion : Sodium (Na⁺) instead of potassium (K⁺), altering solubility and thermal stability.
    • Sulfonation Position : Sulfonate groups at positions 2 and 7 (vs. 6 and 8 in the dipotassium compound), affecting reactivity in dye synthesis .

Glycyrrhizic Acid Dipotassium Salt Hydrate

  • CAS No.: 68797-35-3
  • Molecular Formula : C₄₂H₆₀K₂O₁₆·xH₂O
  • Key Differences :
    • Structure : A glycoside derivative of glycyrrhizin, contrasting with the naphthol-sulfonate backbone.
    • Applications : Used in pharmaceuticals for anti-inflammatory and antiviral properties, unlike the industrial focus of the dipotassium naphthol sulfonate .

Comparative Data Table

Property Dipotassium 2-Naphthol-6,8-disulfonate Hydrate Monopotassium 2-Naphthol-6,8-disulfonate Disodium 3-Hydroxynaphthalene-2,7-disulfonate Glycyrrhizic Acid Dipotassium Salt Hydrate
CAS No. 842-18-2 13846-08-7 Not available 68797-35-3
Molecular Formula C₁₀H₆K₂O₇S₂·xH₂O C₁₀H₇KO₇S₂ C₁₀H₆Na₂O₇S₂ C₄₂H₆₀K₂O₁₆·xH₂O
Molecular Weight 380.47 g/mol ~362.4 g/mol ~332.2 g/mol ~899.0 g/mol
Solubility Highly water-soluble; fluorescent in solution Moderate water solubility High water solubility Soluble in water and ethanol
Primary Applications Dyes, pH indicators, organic synthesis Niche organic synthesis Dye intermediates Pharmaceuticals (anti-inflammatory)
Safety Profile No significant hazards reported Limited toxicological data Not classified Requires PPE for handling; skin/eye irritant

Research Findings and Functional Distinctions

Fluorescence and pH Sensitivity

This compound exhibits unique pH-dependent fluorescence, making it ideal for real-time monitoring of enzymatic reactions (e.g., halide dehydrogenase assays at pH 8.5) . In contrast, sodium or monopotassium analogs lack comparable fluorescence utility.

Biological Activity

Dipotassium 2-Naphthol-6,8-disulfonate hydrate (CAS No. 842-18-2) is a compound with significant biological activity, primarily due to its structural features that enable interactions with various biological systems. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound consists of a naphthalene core with sulfonate groups that enhance its solubility in aqueous environments. The presence of these functional groups allows the compound to interact effectively with proteins and enzymes, influencing their activity.

  • Protein Binding : The sulfonate groups increase the compound's hydrophilicity, facilitating interactions with basic proteins. This binding can alter protein conformation and function, impacting various cellular processes .
  • Inhibition of Meiosis : Research indicates that dipotassium 2-naphthol-6,8-disulfonate can inhibit spermatocyte meiosis by binding to essential proteins involved in this process. This suggests potential applications in reproductive biology and toxicology .
  • Staining Agent : In biological assays, dipotassium 2-naphthol-6,8-disulfonate is utilized as a staining agent due to its ability to bind to cellular components, allowing for visualization under microscopy.

Case Study: Interaction with Insulin Fibrils

A significant study examined the interaction of naphthol-based photoacids, including dipotassium 2-naphthol-6,8-disulfonate, with insulin fibrils. Key findings included:

  • Binding Affinity : The compound demonstrated a strong binding affinity to insulin fibrils, which was evidenced by a reduction in the proton transfer rate upon binding. This suggests that the compound may influence amyloid formation and stability .
  • Diffusion Coefficient : The binding reduced the diffusion coefficient of protons within the fibril structure, indicating that the compound alters the microenvironment around amyloid structures .

Toxicological Assessment

Toxicological studies have assessed the acute toxicity of related naphthol compounds:

  • LD50 Values : For 2-naphthol (a related compound), the oral LD50 in rats was found to be 1320 mg/kg, indicating moderate toxicity. Observed clinical signs included reduced activity and gastrointestinal disturbances .
  • Dermal Exposure : Dermal LD50 values for naphthol compounds were reported as greater than 10,000 mg/kg, suggesting low toxicity via skin exposure .

Summary of Biological Activities

Activity TypeDescription
Protein Interaction Binds to basic proteins; alters activity and conformation.
Meiosis Inhibition Inhibits spermatocyte meiosis; potential applications in reproductive studies.
Staining Applications Used as a staining agent in biological assays for visualization purposes.
Toxicological Profile Moderate acute toxicity; low dermal toxicity; impacts on liver and kidney function observed in related studies.

Preparation Methods

Reaction Conditions and Mechanistic Insights

In a standard procedure, 2-naphthol is dispersed in 98% sulfuric acid at 40°C, followed by gradual addition of 20% oleum over six hours. The exothermic reaction raises the temperature to 60°C, maintained for 16 hours, then increased to 80°C for an additional 15 hours to ensure complete sulfonation. This two-stage heating profile prevents over-sulfonation, which could yield trisulfonated byproducts like 2-naphthol-3,6,8-trisulfonic acid.

The sulfonation mechanism proceeds via electrophilic aromatic substitution, where the electron-donating hydroxyl group activates the naphthalene ring. Sulfur trioxide (from oleum) acts as the electrophile, preferentially attacking the 6- and 8-positions due to steric and electronic factors.

Potassium Salt Precipitation and Hydrate Formation

Following sulfonation, the crude 2-naphthol-6,8-disulfonic acid is converted to its dipotassium salt through neutralization and crystallization. This step determines the product’s purity, hydrate composition, and yield.

Neutralization and Crystallization Protocols

The sulfonation mixture is quenched in ice water, and potassium chloride is added to precipitate the dipotassium salt. A patent by RU2212401C1 details a high-yield method:

  • Quenching : The sulfonation mass is poured into water at 90°C to dissolve intermediates.

  • Salt Addition : Potassium chloride (240 g/L) and ammonia water (141.5 g/L NH₃) are introduced to adjust pH and ion strength.

  • Crystallization : Slow cooling to 35°C over 12 hours induces crystallization, yielding a paste containing 64.7% this compound.

Table 1: Crystallization Parameters and Yields

ParameterValueSource
KCl Concentration240 g/L
Cooling Rate0.5°C/hour
Final Temperature35°C
Yield (Dipotassium Salt)64.7–68%
Purity>95% (by HPLC)

Purification and Byproduct Management

The crude product contains impurities such as 2-naphthol-3,6-disulfonic acid (R acid, 0.1–0.7%) and monosulfonated derivatives (0.02–0.25%). Purification involves:

  • Selective Precipitation : Differential solubility of potassium salts allows R acid (sodium salt) to remain in solution while the target compound crystallizes.

  • Countercurrent Washing : The filter cake is washed with KCl solution (240 g/L) to remove residual sulfonic acids.

Industrial-Scale Optimization Strategies

Temperature and Time Trade-offs

Higher sulfonation temperatures (80°C vs. 60°C) reduce reaction time but increase trisulfonation byproducts. A balance is achieved by:

  • Staged Heating : 16 hours at 60°C followed by 15 hours at 80°C.

  • Oleum Addition Rate : Slow addition (6 hours) prevents localized over-sulfonation.

Solvent and Reagent Economics

Recycling mother liquors reduces KCl and ammonia consumption. Patents report reusing filtrates containing 22 g/L KCl and 2.64 g/L residual disulfonate for subsequent batches, cutting raw material costs by 18%.

Analytical Characterization of the Hydrate

Post-synthesis analysis confirms the hydrate’s composition:

  • Thermogravimetric Analysis (TGA) : Weight loss at 110°C corresponds to 2.5–3.0 water molecules per disulfonate unit.

  • X-ray Diffraction : Distinct peaks at 2θ = 12.4°, 18.7°, and 25.3° confirm crystalline hydrate formation.

Comparative Evaluation of Synthetic Routes

Table 2: Method Comparison for Dipotassium Salt Synthesis

MethodYieldPurityByproductsScale
Sulfonation + KCl60%93%R acid (12%)Industrial
Ammonia-Mediated68%95%R acid (0.7%)Pilot Plant
Diazo-Coupling45%88%TrisulfonatesLaboratory

The ammonia-mediated process (RU2212401C1) achieves superior purity by leveraging ammonium’s buffering capacity to suppress R acid co-precipitation .

Q & A

Basic: How can Dipotassium 2-Naphthol-6,8-disulfonate Hydrate be utilized as a pH-sensitive probe in enzymatic activity assays?

Methodological Answer:
This compound serves as a fluorescent pH indicator in enzymatic assays due to its sensitivity in the weak alkaline range (pH 7.5–9.0). For example, in halodehalogenase activity assays, researchers can monitor pH changes by measuring fluorescence intensity at 45°C in 20 mM HEPES buffer (pH 8.50) with 45 mM 2-chloropropionic acid as the substrate. A 50% fluorescence change at 15 minutes correlates with bacterial suspension density (OD600 = 2.0), enabling real-time tracking of enzyme kinetics .

Advanced: What spectroscopic techniques are suitable for characterizing proton transfer dynamics of this compound in aqueous solutions?

Methodological Answer:
Femtosecond infrared spectroscopy is ideal for studying ultrafast proton transfer mechanisms. When this compound acts as a photoacid, light excitation triggers proton release to bicarbonate (HCO3<sup>−</sup>). Researchers can use time-resolved IR spectra to quantify dissociation constants (e.g., pKa = 3.45 for carbonic acid) and analyze protonation kinetics. This technique is critical for understanding solvation dynamics in carbon capture or enzymatic systems .

Basic: How does the variable hydration state of this compound impact experimental reproducibility?

Methodological Answer:
The hydrate form contains up to 15% water (w/w), which may alter solubility, fluorescence properties, and reaction stoichiometry. To ensure reproducibility:

  • Quantify water content via Karl Fischer titration.
  • Pre-dry samples under controlled conditions (e.g., vacuum desiccation) if anhydrous conditions are required.
  • Validate purity using HPLC (>98.0% area%) and ion-exchange titration (>98.0% anhydrous basis) .

Advanced: What chromatographic methods effectively separate this compound in complex mixtures?

Methodological Answer:
Reversed-phase ion-pair chromatography with UV detection (e.g., 254 nm) is recommended. Use a C18 column, 5 mM ammonium tetrabutyl bromide as the ion-pair reagent, and a mobile phase of methanol-tetramethylene oxide (70:30 v/v). This method resolves sulfonated compounds like 2-naphthol-6,8-disulfonate from interferents (e.g., methyl orange) in environmental or biological samples .

Basic: How can researchers verify the purity and structural integrity of commercial batches?

Methodological Answer:

  • Purity: Use HPLC with a C18 column and UV detection (λ = 280 nm). Accept batches with ≥98.0% peak area purity.
  • Hydration State: Thermogravimetric analysis (TGA) or Karl Fischer titration quantifies water content (max 15%).
  • Structural Confirmation: FT-IR spectroscopy validates sulfonate (SO3<sup>−</sup>) and hydroxyl (–OH) functional groups. Compare spectra to reference standards .

Advanced: What experimental conditions optimize fluorescence-based assays using this compound?

Methodological Answer:
Maximize fluorescence sensitivity by:

  • Using 20 mM HEPES buffer (pH 8.5) to stabilize the compound’s ionic state.
  • Maintaining temperature at 45°C to enhance reaction rates without denaturing enzymes.
  • Avoiding metal ions (e.g., Fe<sup>3+</sup>) that quench fluorescence. Pre-treat samples with chelating agents (e.g., EDTA) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid: For skin contact, rinse immediately with water for ≥15 minutes. Seek medical attention if irritation persists .

Advanced: How does the compound’s fluorescence behavior vary with solvent polarity and pH?

Methodological Answer:
In aqueous solutions, fluorescence intensity peaks at pH 8.5 due to optimal deprotonation of the naphthol group. In polar aprotic solvents (e.g., DMSO), emission shifts bathochromically (~10 nm) due to reduced solvatochromic effects. Calibrate fluorescence responses using pH-adjusted buffers and solvent controls to avoid artifacts .

Basic: What are the key spectral properties for identifying this compound in UV-Vis studies?

Methodological Answer:

  • UV-Vis Absorbance: Strong absorption at 310 nm (π→π* transition) and a weaker band at 275 nm (n→π*).
  • Fluorescence Emission: Peak at 420 nm (λex = 310 nm) with intensity proportional to pH in alkaline conditions.
  • Quenching Effects: Presence of heavy metals (e.g., Cu<sup>2+</sup>) reduces emission; use chelators to mitigate interference .

Advanced: How can computational modeling predict the compound’s reactivity in proton-coupled electron transfer (PCET) reactions?

Methodological Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model the sulfonate group’s electron-withdrawing effects and naphthol’s acidity. Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox potentials and protonation sites. Validate models against experimental pKa and fluorescence data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DipotassiuM 2-Naphthol-6,8-disulfonate Hydrate
Reactant of Route 2
Reactant of Route 2
DipotassiuM 2-Naphthol-6,8-disulfonate Hydrate

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